Product packaging for 14-Hydroxy sprengerinin C(Cat. No.:)

14-Hydroxy sprengerinin C

Cat. No.: B591290
M. Wt: 871.0 g/mol
InChI Key: AONBXCCYURJCAY-LSXBRKLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxy sprengerinin C is a natural steroidal saponin isolated from the roots of the traditional medicinal herb Ophiopogon japonicus (Ophiopogonis Radix) . This compound has been identified as a constituent of significant research interest, particularly in the field of oncology. Studies on extracts of Ophiopogon japonicus have demonstrated promising anticancer effects, including the inhibition of proliferation, induction of apoptosis, and suppression of migration in human lung cancer cells, such as NCI-H1299 and A549 cell lines . The broader class of steroidal saponins, to which this compound belongs, is known to exhibit a range of antitumor activities through mechanisms that may include disrupting cell cycle progression, augmenting apoptosis, and inhibiting metastatic invasion . As a research chemical, this compound serves as a valuable reference standard for the phytochemical characterization and quality control of materials derived from Ophiopogon japonicus . Advanced analytical techniques, such as UHPLC-LTQ-Orbitrap MS, are employed to study complex plant extracts and identify steroidal saponins like this compound, especially in investigations concerning the impact of processing methods like sulfur fumigation on the herb's chemical profile . Researchers can utilize this high-purity compound to help decipher the complex mechanisms of action of traditional medicines and to explore its potential role in metabolic pathways such as glycerophospholipid metabolism, which has been implicated in the anticancer effects of the parent extract . Please note that this product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70O17 B591290 14-Hydroxy sprengerinin C

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O17/c1-19-8-13-44(55-17-19)20(2)29-27(61-44)15-43(53)25-7-6-22-14-23(9-11-41(22,4)24(25)10-12-42(29,43)5)57-40-37(60-39-34(51)32(49)30(47)21(3)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)26(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21+,23+,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONBXCCYURJCAY-LSXBRKLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Investigating Signaling Pathways with 14-Hydroxy Sprengerinin C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sprengerinin C, a steroidal saponin, has demonstrated significant anti-tumorigenic effects, particularly in hepatocellular carcinoma. Its multifaceted mechanism of action involves the modulation of several key signaling pathways that regulate cell proliferation, angiogenesis, and apoptosis. While specific research on 14-Hydroxy sprengerinin C is limited, the data available for Sprengerinin C provides a strong foundation for investigating its potential as a therapeutic agent. These application notes provide an overview of the signaling pathways affected by Sprengerinin C and detailed protocols for key experiments to facilitate further research.

Key Signaling Pathways Modulated by Sprengerinin C

Sprengerinin C has been shown to exert its anti-cancer effects by targeting multiple critical signaling cascades within tumor cells and the tumor microenvironment.

  • Inhibition of Angiogenesis: Sprengerinin C effectively suppresses tumor angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-dependent signaling pathways. This includes the inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial for endothelial cell proliferation, migration, and tube formation. Furthermore, it inhibits the release of VEGF from hypoxic cancer cells by suppressing the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α).

  • Induction of Apoptosis: The compound induces programmed cell death in cancer cells through the activation of an NADPH oxidase/Reactive Oxygen Species (ROS)-dependent caspase apoptosis pathway. This intrinsic apoptotic pathway is a key mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Sprengerinin C causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This is achieved through a p53-mediated mechanism.

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) of Sprengerinin C in various cancer cell lines, providing a reference for dose-response studies.

Cell LineCancer TypeIC50 (µM)Reference
HepG-2Hepatocellular Carcinoma3.07[1]
BEL7402Hepatocellular Carcinoma8.13[1]
HeLaCervical Cancer1.74[1]

Signaling Pathway and Experimental Workflow Diagrams

Inhibition_of_Angiogenesis_by_Sprengerinin_C cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMPs MMPs mTOR->MMPs p38->MMPs Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) MMPs->Angiogenesis SprengerininC Sprengerinin C SprengerininC->VEGFR2 SprengerininC->p38 caption Inhibition of Angiogenesis by Sprengerinin C

Inhibition of Angiogenesis by Sprengerinin C

Induction_of_Apoptosis_by_Sprengerinin_C SprengerininC Sprengerinin C NADPH_Oxidase NADPH Oxidase SprengerininC->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis caption Induction of Apoptosis by Sprengerinin C Cell_Cycle_Arrest_by_Sprengerinin_C SprengerininC Sprengerinin C p53 p53 SprengerininC->p53 G2M_Checkpoint G2/M Checkpoint p53->G2M_Checkpoint Cell_Division Cell Division G2M_Checkpoint->Cell_Division caption Cell Cycle Arrest by Sprengerinin C Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., HepG-2, BEL7402) Treatment Treat with Sprengerinin C Cell_Culture->Treatment Western_Blot Western Blot (PI3K, Akt, mTOR, p38, p53) Treatment->Western_Blot Tube_Formation Tube Formation Assay (HUVECs) Treatment->Tube_Formation Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle caption Experimental Workflow for Investigating Sprengerinin C

References

Troubleshooting & Optimization

Technical Support Center: 14-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 14-Hydroxy sprengerinin C. Due to the limited publicly available stability data for this specific compound, this guide offers general protocols and troubleshooting advice based on the chemical class of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of diterpenoids like this compound in solution is typically influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions, particularly if the compound contains ester or lactone functionalities.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation. For long-term storage, keeping solutions at low temperatures (-20°C or -80°C) is advisable.

  • Solvent: The choice of solvent is critical. While organic solvents like DMSO, ethanol, or methanol are often used for initial stock solutions, their interaction with the compound and the experimental system needs to be considered. The polarity and protic nature of the solvent can affect stability.

  • Light: Exposure to UV or even ambient light can induce photodecomposition in some molecules. It is a good practice to store solutions in amber vials or protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For sensitive compounds, degassing solvents or using antioxidants may be necessary.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:

  • Reduce Final Concentration: The final concentration of the compound in the aqueous buffer may be above its solubility limit. Try testing a lower final concentration.

  • Increase Organic Co-solvent Percentage: While not always possible depending on the experimental constraints (e.g., cell-based assays), slightly increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final aqueous solution can improve solubility. However, be mindful of the solvent's potential effects on your experiment.

  • Use a Surfactant or Solubilizing Agent: For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve solubility. Their compatibility with your specific assay must be verified.

  • pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Test the solubility in buffers with different pH values.

  • Sonication: Gentle sonication can sometimes help to dissolve precipitated material, but be cautious as it can also generate heat.

Q3: How should I prepare and store stock solutions of this compound?

A3: For initial stock solutions, use a high-purity, anhydrous organic solvent in which the compound is freely soluble, such as DMSO or ethanol. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experiments.

For storage:

  • Short-term (days to weeks): Store at 4°C.

  • Long-term (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light by using amber vials or wrapping them in foil.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

This could be due to the degradation of this compound in your assay medium.

Troubleshooting Steps:

  • Perform a Stability Check in Assay Medium:

    • Prepare a solution of this compound in your complete assay medium at the final working concentration.

    • Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the same duration.

    • At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analyze for Degradants: If degradation is observed, use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

  • Minimize Incubation Time: If the compound is unstable, try to reduce the incubation time in your assay if the protocol allows.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method to assess the stability of this compound in aqueous buffers at different pH values and temperatures.

1. Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate buffer (pH 5.0, 7.4)

  • Acetate buffer (pH 4.0)

  • Incubators or water baths (25°C, 37°C)

  • HPLC-UV or LC-MS system

  • Amber HPLC vials

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers (pH 4.0, 5.0, and 7.4). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Aliquot the test solutions into amber HPLC vials.

    • For each pH, place vials in incubators set at 25°C and 37°C.

    • A set of vials for each pH should also be kept at 4°C as a control.

  • Time Points: Collect samples at initial time (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately after collection, quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.

    • Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound remaining.

    • The percentage of the compound remaining at each time point is calculated relative to the concentration at t=0.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µM) in Aqueous Buffers at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
198.599.195.2
297.298.590.8
494.897.182.3
890.194.568.1
1285.792.055.4
2472.385.630.7

Table 2: Hypothetical Stability of this compound (100 µM) in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
195.197.288.4
290.394.878.1
481.290.161.0
865.981.537.2
1252.473.814.5
2428.154.5<5

Visualizations

Stability_Workflow stock Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Aqueous Buffers (pH 4.0, 5.0, 7.4) stock->dilute incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) dilute->incubate sample Collect Samples at Various Time Points (0, 1, 2, 4, 8, 12, 24h) incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze data Calculate % Remaining and Determine Half-life analyze->data

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway parent This compound hydrolysis Hydrolysis Product (e.g., opened lactone ring) parent->hydrolysis High pH, Temp oxidation Oxidation Product (e.g., epoxidation) parent->oxidation O₂, Light isomerization Isomer parent->isomerization Acid/Base, Light

Caption: Hypothetical degradation pathways for a diterpenoid compound.

Technical Support Center: 14-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 14-Hydroxy sprengerinin C, a C-19 diterpenoid alkaloid. Given the limited specific data on this compound, this guide draws upon established knowledge of the stability and degradation of structurally similar aconitine-type diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a complex C-19 diterpenoid alkaloid. The stability of this compound is critical for obtaining accurate and reproducible results in experimental settings. Degradation can lead to a loss of biological activity, the formation of artifacts, and misleading structure-activity relationship (SAR) data. The intricate structure, featuring multiple ester and hydroxyl groups, makes it susceptible to chemical modifications that can alter its interaction with biological targets.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on studies of related diterpenoid alkaloids, the primary factors causing degradation are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester linkages, which are common in this class of compounds. Many alkaloids are unstable in acidic solutions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and pyrolysis.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Solvents: The choice of solvent can influence stability. For instance, heating in methanol can lead to the replacement of acetyl groups.

  • Oxidizing Agents: The presence of oxidizing agents can also lead to degradation.

Q3: How should I store this compound to ensure its stability?

To maximize stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed, amber glass vial.

  • Temperature: Store at or below -20°C.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • In Solution: If prepared in solution, use a non-reactive, anhydrous solvent. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at -80°C.

Q4: What are the likely degradation products of this compound?

The most probable degradation pathway is the hydrolysis of its ester groups. This would result in the loss of acetyl and other ester-linked moieties, leading to the formation of less active or inactive derivatives. For example, the well-studied aconitine undergoes hydrolysis to form benzoylaconine and then aconine, with a significant reduction in toxicity and activity.[1][2][3][4]

Q5: How does degradation affect the biological activity of this compound?

C-19 diterpenoid alkaloids often exert their biological effects by modulating ion channels, such as voltage-gated sodium and potassium channels.[5][6][7][8][9] The ester groups are often crucial for this activity. Hydrolysis of these groups can dramatically reduce the compound's affinity for its target, leading to a loss of potency and altered pharmacological profile.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution using HPLC (see Experimental Protocols).
Inconsistent experimental results Partial degradation of the compound, leading to variable concentrations of the active substance.1. Ensure consistent handling procedures. 2. Use a validated method to quantify the compound before each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Compare the chromatogram with a freshly prepared standard. 2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation peaks. 3. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation.
Precipitation of the compound in aqueous buffers Poor solubility and potential for aggregation, which can be exacerbated by pH changes.1. Use a co-solvent (e.g., DMSO, ethanol) to improve solubility before diluting in aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Check the pH of the final solution.

Data on the Stability of Aconitine (A Model C-19 Diterpenoid Alkaloid)

The following tables summarize data on the degradation of aconitine, which can serve as a proxy for understanding the stability of this compound.

Table 1: Thermal Degradation of Aconitine

Temperature (°C)Time (min)Aconitine Content (µg/mL)Reference
1403019.36[10]
16038.26[10]
16050[10]

Table 2: Hydrolysis of Aconitine in Water

Time (hours)Major Hydrolysis ProductsExtent of HydrolysisReference
8 - 24Benzoylaconine, AconineMostly complete within 20 hours[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer, pH to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Column Temperature: 25-30°C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject a freshly prepared standard solution to determine the initial peak area and retention time.

    • Subject aliquots of the stock solution to various stress conditions (see Protocol 2).

    • At specified time points, inject the stressed samples into the HPLC system.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Studies

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Sample at various time points (e.g., 1, 2, 4, 8 hours) and neutralize before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Sample at various time points and neutralize before HPLC analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Sample at various time points.

  • Thermal Degradation: Incubate the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C) and analyze at different time intervals.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at different time intervals. Protect a control sample from light.

Visualizations

degradation_pathway 14-Hydroxy_sprengerinin_C 14-Hydroxy_sprengerinin_C Hydrolyzed_Intermediate_1 Loss of Ester Group 1 14-Hydroxy_sprengerinin_C->Hydrolyzed_Intermediate_1 Hydrolysis (pH, Temp) Hydrolyzed_Intermediate_2 Loss of Ester Group 2 14-Hydroxy_sprengerinin_C->Hydrolyzed_Intermediate_2 Alternative Hydrolysis Fully_Hydrolyzed_Product Fully_Hydrolyzed_Product Hydrolyzed_Intermediate_1->Fully_Hydrolyzed_Product Further Hydrolysis Hydrolyzed_Intermediate_2->Fully_Hydrolyzed_Product Further Hydrolysis

Caption: Predicted hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60-80°C) Stock_Solution->Thermal Photo Photolytic Stress (UV Light) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation and Identify Products HPLC->Data signaling_pathway Diterpenoid_Alkaloid C-19 Diterpenoid Alkaloid (e.g., this compound) Ion_Channel Voltage-Gated Na+ Channel Diterpenoid_Alkaloid->Ion_Channel Modulates Channel Gating Membrane_Potential Membrane Depolarization Ion_Channel->Membrane_Potential Persistent Na+ Influx Neuronal_Activity Altered Neuronal Excitability Membrane_Potential->Neuronal_Activity Biological_Effect Neuroprotective or Analgesic Effect Neuronal_Activity->Biological_Effect

References

Technical Support Center: 14-Hydroxy Sprengerinin C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for 14-Hydroxy sprengerinin C.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a complex diterpenoid. Understanding its fundamental properties is crucial for method development. Key characteristics are summarized below.

PropertyValueSource
Molecular FormulaC44H70O17PubChem[1]
Molecular Weight871.0 g/mol PubChem[1]
XLogP3-0.3PubChem[1]

The low XLogP3 value suggests that this compound is a relatively polar compound, which will influence the choice of mobile and stationary phases.

Q2: What is a good starting point for an HPLC method for this compound?

A2: For a relatively polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a common choice for the separation of diterpenoids.[2] A gradient elution with water and an organic solvent like acetonitrile or methanol is recommended to ensure adequate separation and resolution.

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak symmetry, consider the following:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For diterpenoids, adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape.

  • Buffer Concentration: Insufficient buffer concentration can lead to peak tailing.[3] A buffer concentration in the range of 10-25 mM is often sufficient.[3]

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[4] If a stronger solvent is used for dissolution, inject a smaller volume.

  • Column Overload: Injecting too much sample can lead to peak fronting.[3] Try reducing the injection volume or sample concentration.

Q4: My retention time for this compound is drifting. What could be the cause?

A4: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times.[5]

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase can cause retention time shifts. Prepare fresh mobile phase daily and ensure components are miscible.[5][6]

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[5][7]

  • Flow Rate Changes: Inconsistent flow rates from the pump can lead to drift. Check for leaks in the system and ensure the pump is functioning correctly.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.[5]
Incompatible sample solvent.Dissolve the sample in the mobile phase.
Column overloading.Reduce the injection volume or sample concentration.
Mismatched pH of mobile phase.Adjust the mobile phase pH with a suitable buffer or acid.[3]
Retention Time Shifts Inadequate column equilibration.Increase the equilibration time between runs.[5]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.[6]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[7]
Leaks in the HPLC system.Check all fittings for leaks and tighten where necessary.[6]
Low Sensitivity / Small Peaks Low sample concentration.Increase the sample concentration or injection volume.
Incorrect detection wavelength.Determine the optimal UV absorbance wavelength for this compound by running a UV scan.
Detector lamp issue.Check the detector lamp's energy and replace it if necessary.[5]
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse flush the column (disconnect from the detector first). Check for and remove any blockages in the tubing.[6]
Mobile phase precipitation.Ensure mobile phase components are fully miscible and filtered.[4]
High flow rate.Reduce the flow rate.

Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other suitable acidifier)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Degas both mobile phases prior to use.

4. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the initial mobile phase (e.g., 20% acetonitrile in water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

6. System Suitability:

  • Perform at least five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for retention time and peak area should be less than 2%.

Workflow and Logic Diagrams

HPLC_Optimization_Workflow HPLC Optimization Workflow for this compound A Define Analytical Goal (e.g., Quantification, Purity) B Select Initial Conditions (C18 Column, ACN/Water Gradient) A->B C Perform Initial Run B->C D Evaluate Chromatogram (Peak Shape, Resolution, Retention) C->D E Acceptable? D->E F Optimize Mobile Phase (Gradient, pH, Organic Solvent) E->F No H Method Validation E->H Yes F->C G Optimize Physical Parameters (Flow Rate, Temperature) F->G G->C I Routine Analysis H->I

Caption: HPLC method development and optimization workflow.

Troubleshooting_Logic Troubleshooting Logic for Common HPLC Issues Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No PS_Solvent Check Sample Solvent PeakShape->PS_Solvent Yes Pressure High Backpressure? RetentionTime->Pressure No RT_Equilibrate Check Equilibration Time RetentionTime->RT_Equilibrate Yes P_Blockage Check for Blockages Pressure->P_Blockage Yes End Problem Resolved Pressure->End No PS_Column Check Column Health PS_Solvent->PS_Column PS_MobilePhase Adjust Mobile Phase pH PS_Column->PS_MobilePhase PS_MobilePhase->End RT_Temp Check Column Temperature RT_Equilibrate->RT_Temp RT_MobilePhase Check Mobile Phase Prep RT_Temp->RT_MobilePhase RT_MobilePhase->End P_Flow Check Flow Rate P_Blockage->P_Flow P_Flow->End

Caption: A logical approach to troubleshooting common HPLC problems.

References

Technical Support Center: 14-Hydroxy Sprengerinin C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 14-Hydroxy sprengerinin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. As this compound is a novel compound, this guidance is based on established protocols for its parent compound, sprengerinin C, and general best practices for natural product research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for the parent compound, sprengerinin C?

Sprengerinin C has been shown to exert anti-tumorigenic effects in hepatocellular carcinoma through multiple mechanisms. It inhibits proliferation and angiogenesis while inducing apoptosis.[1] Specifically, it can block VEGFR2-dependent signaling pathways, suppress HIF-1α transcriptional activity, and activate the NADPH oxidase/ROS-dependent caspase apoptosis pathway.[1]

Q2: I am observing low solubility of this compound in my aqueous cell culture medium. What can I do?

Low aqueous solubility is a common challenge with natural products. It is recommended to dissolve this compound in a small amount of a biocompatible organic solvent, such as DMSO, before preparing the final working concentrations in your culture medium. Ensure the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: My in vitro angiogenesis assay (e.g., tube formation assay) is yielding inconsistent results. What are the potential causes?

Inconsistencies in tube formation assays can arise from several factors, including the health and passage number of the endothelial cells (e.g., HUVECs), the quality and concentration of the Matrigel or other extracellular matrix, and the stability of the compound in the assay medium. Ensure your cells are healthy and within a low passage number, and that the Matrigel is properly thawed and polymerized. A time-course and dose-response experiment is recommended to optimize the assay conditions.

Q4: I am not observing the expected apoptotic effects in my cancer cell line after treatment with this compound. What should I check?

Several factors could contribute to a lack of apoptotic response. The concentration of the compound may be too low, or the incubation time may be insufficient. It is also possible that the specific cancer cell line you are using is resistant to this compound. We recommend performing a dose-response study with a wide range of concentrations and a time-course experiment. Including a positive control known to induce apoptosis in your cell line can help validate the assay.

Troubleshooting Guides

Problem 1: High background apoptosis in control cells in an Annexin V/PI assay.
Possible Cause Troubleshooting Step
Cell Health: Cells were unhealthy or overgrown before the experiment.Ensure cells are in the logarithmic growth phase and are not overly confluent.
Reagent Issues: Suboptimal buffer conditions or degraded reagents.Use fresh, calcium-containing binding buffer for Annexin V staining.[2][3]
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting.Handle cells gently throughout the staining procedure.
Contamination: Mycoplasma or other microbial contamination.Regularly test cell cultures for contamination.
Problem 2: Weak or no signal in Western blot for apoptosis markers (e.g., cleaved caspases, PARP).
Possible Cause Troubleshooting Step
Timing of Harvest: Peak protein expression was missed.Perform a time-course experiment to determine the optimal time point for cell lysis after treatment.
Insufficient Protein Loading: Unequal protein amounts loaded in the gel.Quantify protein concentration accurately and ensure equal loading.
Poor Antibody Performance: Primary or secondary antibody is not effective.Use a positive control to validate antibody performance and optimize antibody concentrations.
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane.Optimize transfer conditions (time, voltage) and ensure proper membrane activation.
Problem 3: Variability in anti-angiogenic activity in an in vitro assay.
Possible Cause Troubleshooting Step
Endothelial Cell Variability: High passage number or poor health of endothelial cells.Use low-passage endothelial cells and ensure they are healthy and proliferating well before the assay.
Inconsistent Matrix Polymerization: Uneven thickness or improper gelling of Matrigel.Thaw Matrigel on ice and ensure a consistent, bubble-free layer in each well. Allow for complete polymerization at 37°C.
Compound Instability: Degradation of this compound in the assay medium.Prepare fresh solutions of the compound for each experiment and consider the stability of the compound over the assay duration.
Subjective Quantification: Inconsistent analysis of tube formation.Use image analysis software to quantify tube length, branching points, and total network area for objective results.

Experimental Protocols & Methodologies

General Protocol for Assessing Apoptosis Induction

A common method to assess apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.

General Protocol for In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Immediately after seeding, add medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for tube formation in the control group (typically 4-12 hours).

  • Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis compound_prep Prepare 14-Hydroxy sprengerinin C stock treatment Treat cells with compound and controls compound_prep->treatment cell_culture Culture and seed target cells cell_culture->treatment apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay angiogenesis_assay Angiogenesis Assay (e.g., Tube Formation) treatment->angiogenesis_assay proliferation_assay Proliferation Assay (e.g., MTT/XTT) treatment->proliferation_assay data_analysis Analyze and interpret results apoptosis_assay->data_analysis angiogenesis_assay->data_analysis proliferation_assay->data_analysis

Caption: General experimental workflow for assessing the biological activity of this compound.

signaling_pathway cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction cluster_proliferation Proliferation Inhibition Sprengerinin_C Sprengerinin C VEGFR2 VEGFR2 Sprengerinin_C->VEGFR2 blocks HIF1a HIF-1α Sprengerinin_C->HIF1a suppresses NADPH_Oxidase NADPH Oxidase Sprengerinin_C->NADPH_Oxidase activates p53 p53 Sprengerinin_C->p53 activates PI3K_Akt_mTOR PI3K/Akt/mTOR VEGFR2->PI3K_Akt_mTOR p38_MAPK p38 MAPK VEGFR2->p38_MAPK MMPs MMPs PI3K_Akt_mTOR->MMPs p38_MAPK->MMPs VEGF_release VEGF Release HIF1a->VEGF_release ROS ROS NADPH_Oxidase->ROS Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_arrest G2/M Phase Arrest p53->G2M_arrest

Caption: Known signaling pathways of the parent compound, Sprengerinin C.

References

Technical Support Center: Purification of 14-Hydroxy Sprengerinin C and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 14-Hydroxy sprengerinin C, a complex diterpenoid. Given the limited specific literature on this compound, this guide draws upon established methodologies for the purification of similar complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty separating this compound from other structurally similar compounds. What strategies can I employ?

A1: Co-elution of structurally similar compounds is a common challenge in the purification of complex diterpenoids. Here are several strategies to improve separation:

  • Orthogonal Chromatography: Employing multiple chromatographic techniques with different separation principles is highly effective. If you are using normal-phase chromatography, consider subsequent purification with reverse-phase HPLC. Other options include countercurrent chromatography (CCC) or size-exclusion chromatography.

  • Gradient Optimization: Fine-tuning the solvent gradient during column chromatography can enhance the resolution between closely eluting peaks. Experiment with shallower gradients around the elution point of your target compound.

  • Alternative Stationary Phases: If standard silica or C18 columns are not providing adequate separation, explore alternative stationary phases. For reverse-phase HPLC, phenyl-hexyl or cyano-propyl columns can offer different selectivity. For normal-phase, alumina or diol-bonded silica may be beneficial.

  • Temperature Variation: In HPLC, adjusting the column temperature can alter the selectivity of the separation. Try running the purification at both elevated and sub-ambient temperatures to see if resolution improves.

Q2: My yield of this compound is very low after the initial extraction and purification steps. How can I improve recovery?

A2: Low recovery can be attributed to several factors, from initial extraction inefficiency to degradation of the target compound. Consider the following troubleshooting steps:

  • Extraction Efficiency: Ensure your initial solvent extraction is appropriate for the polarity of this compound. Based on its structure with numerous hydroxyl groups, a polar solvent like methanol or ethanol is a good starting point.[1] A series of extractions with solvents of varying polarity can also be beneficial.

  • Minimize Transfer Steps: Each transfer of your sample from one container to another can result in material loss. Streamline your workflow to minimize these steps.

  • Compound Degradation: The complex structure of this compound may be sensitive to pH, temperature, or light.

    • pH Control: Use buffers during extraction and purification to maintain a stable pH.

    • Temperature: Avoid excessive heat. If using a rotary evaporator, use a water bath with the lowest effective temperature.

    • Light Sensitivity: Protect your sample from light by using amber glassware or covering your containers with aluminum foil.

  • Adsorption onto Surfaces: Highly polar compounds can adsorb to glass or plastic surfaces. Silanizing your glassware can help to minimize this.

Q3: I am observing peak tailing/fronting during my HPLC purification of this compound. What are the likely causes and solutions?

A3: Peak asymmetry in HPLC can be caused by several factors. The table below outlines common causes and potential solutions.

Problem Potential Cause Troubleshooting Solution
Peak Tailing Secondary interactions with the stationary phaseAdd a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds).
Column overloadInject a smaller sample volume or use a larger diameter column.
Column degradationFlush the column with a strong solvent or replace the column if performance does not improve.
Peak Fronting Sample mass overloadDilute the sample or inject a smaller volume.
Poor sample solubility in the mobile phaseDissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition.

Experimental Protocols

General Protocol for the Extraction and Isolation of Diterpenoids from Plant Material

This protocol provides a general framework. Optimization will be required for specific plant matrices and target compounds.

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform exhaustive extraction with a suitable solvent (e.g., 95% aqueous ethanol) at room temperature.[1]

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This will fractionate the extract based on polarity.

    • Analyze each fraction by TLC or HPLC to determine which contains the highest concentration of the target compound.

  • Initial Chromatographic Purification:

    • Subject the enriched fraction to flash column chromatography (FCC) on silica gel.[2]

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.[2]

    • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the combined fractions using preparative HPLC.

    • A C18 reverse-phase column is a common starting point.

    • Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Assess the purity of the final compound using analytical HPLC with a high-resolution mass spectrometer (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Diterpenoid Purification

Workflow for Diterpenoid Purification A Plant Material (Dried, Powdered) B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) C->D E Enriched Fraction D->E F Flash Column Chromatography (Silica Gel) E->F G Semi-Pure Fractions F->G H Preparative HPLC (e.g., C18) G->H I Pure 14-Hydroxy sprengerinin C H->I J Structure Elucidation (NMR, MS) I->J

Caption: A generalized workflow for the purification of diterpenoids from plant sources.

Troubleshooting Logic for Low Purification Yield

Troubleshooting Low Purification Yield A Low Yield of This compound B Check Extraction Efficiency A->B C Check for Compound Degradation A->C D Investigate Material Loss A->D E Optimize Solvent System B->E F Control pH, Temp, Light C->F G Minimize Transfers, Use Silanized Glassware D->G

References

Technical Support Center: Enhancing the Bioavailability of 14-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 14-Hydroxy sprengerinin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a complex diterpenoid natural product. Key physicochemical properties are summarized below.

PropertyValueSource
Molecular FormulaC44H70O17PubChem[1]
Molecular Weight871.0 g/mol PubChem[1]
XLogP3-0.3PubChem[1]

The negative XLogP3 value suggests that this compound is relatively hydrophilic. While high water solubility can be advantageous, poor membrane permeability can still limit oral bioavailability.

Q2: What are the common reasons for the low oral bioavailability of diterpenoids like this compound?

Low oral bioavailability of terpenoids is a significant challenge and can be attributed to several factors:

  • Poor aqueous solubility and dissolution rate : Many terpenoids are lipophilic and do not dissolve well in the gastrointestinal fluids.[2][3]

  • Low intestinal permeability : The molecular size and structure of the compound may hinder its passage across the intestinal epithelium.[2]

  • First-pass metabolism : The compound may be extensively metabolized in the liver before it reaches systemic circulation.[4]

  • Efflux by transporters : P-glycoprotein and other efflux transporters can actively pump the compound out of intestinal cells, reducing its absorption.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble or poorly permeable drugs?

Several formulation strategies can be employed to improve the oral bioavailability of challenging compounds. These can be broadly categorized as:

  • Physical Modifications :

    • Particle size reduction (micronization and nanonization) to increase surface area for dissolution.[5][6][7]

    • Solid dispersions, where the drug is dispersed in a polymer matrix to improve solubility and dissolution.[5][8]

  • Lipid-Based Formulations :

    • Self-emulsifying drug delivery systems (SEDDS), which form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[5][9]

    • Liposomal formulations, where the drug is encapsulated in lipid vesicles to protect it from degradation and improve absorption.[5][10]

  • Complexation :

    • Cyclodextrin complexes, which form inclusion complexes with the drug to increase its solubility.[5]

  • Nanotechnology-Based Approaches :

    • Nanoparticle formulations that offer increased surface area and improved dissolution rates.[5][11]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Poor wetting and aggregation of particles.1. Micronization : Reduce particle size using techniques like milling or jet milling. 2. Nanosuspension : Formulate the compound as a nanosuspension.Increased surface area leading to improved dissolution.
Intrinsic low solubility in aqueous media.1. Solid Dispersion : Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). 2. Cyclodextrin Complexation : Formulate an inclusion complex with a suitable cyclodextrin.Enhanced solubility and dissolution rate.
Inadequate solubilization in dissolution media.Surfactant Addition : Incorporate a biocompatible surfactant into the formulation or dissolution medium.Improved wetting and micellar solubilization.

Issue 2: High inter-individual variability in plasma concentrations in animal studies.

Potential Cause Troubleshooting Step Expected Outcome
Food effects on absorption.Administer the formulation to fasted and fed animal groups to assess the impact of food.Understanding of food-drug interactions to standardize dosing protocols.
Formulation-dependent absorption.Lipid-Based Formulation : Develop a self-emulsifying drug delivery system (SEDDS) to ensure more consistent emulsification and absorption.[9]Reduced variability in absorption and more reproducible plasma profiles.
Genetic polymorphism in metabolic enzymes or transporters.Genotype the animals for relevant metabolic enzymes and transporters if known to be highly polymorphic in the species.Stratification of data to identify sources of variability.

Issue 3: Evidence of significant first-pass metabolism.

Potential Cause Troubleshooting Step Expected Outcome
Extensive hepatic metabolism.Co-administration with a Bioenhancer : Administer with an inhibitor of relevant metabolic enzymes, such as piperine, which can inhibit cytochrome P450 enzymes.[12]Increased systemic exposure by reducing metabolic clearance.
Gut wall metabolism.Lymphatic Targeting : Formulate the compound in a lipid-based system to promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.[13]Enhanced bioavailability of the parent compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective : To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials :

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology :

  • Accurately weigh 100 mg of this compound and 900 mg of PVP K30.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD).

Protocol 2: In Vitro Dissolution Testing

Objective : To compare the dissolution profile of pure this compound with its solid dispersion formulation.

Apparatus :

  • USP Dissolution Apparatus 2 (Paddle type)

  • HPLC with a suitable column for quantification

Dissolution Medium :

  • 900 mL of simulated gastric fluid (pH 1.2) without pepsin, maintained at 37 ± 0.5°C.

Methodology :

  • Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5°C.

  • Accurately weigh an amount of pure this compound or its solid dispersion equivalent to 10 mg of the active compound.

  • Add the sample to the dissolution vessel and immediately start the apparatus at a paddle speed of 75 RPM.

  • Withdraw 5 mL aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profiles.

Signaling Pathways and Experimental Workflows

A potential mechanism of action for natural products like this compound could involve the activation of the NRF2/SKN-1 signaling pathway, which is crucial for cellular defense against oxidative stress.

NRF2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress KEAP1 KEAP1 Oxidative Stress->KEAP1 inactivates This compound This compound This compound->KEAP1 inactivates NRF2 NRF2 NRF2_n NRF2 NRF2->NRF2_n translocates KEAP1->NRF2 sequesters ARE Antioxidant Response Element NRF2_n->ARE binds to Gene Expression Gene Expression ARE->Gene Expression promotes

Caption: Hypothetical activation of the NRF2 signaling pathway by this compound.

Bioavailability_Enhancement_Workflow Start Start Low Bioavailability of\nthis compound Low Bioavailability of This compound Start->Low Bioavailability of\nthis compound Formulation Strategy Selection Formulation Strategy Selection Low Bioavailability of\nthis compound->Formulation Strategy Selection Solid Dispersion Solid Dispersion Formulation Strategy Selection->Solid Dispersion e.g., Poor Solubility Lipid-Based Formulation Lipid-Based Formulation Formulation Strategy Selection->Lipid-Based Formulation e.g., First-Pass Effect Nanoparticle Formulation Nanoparticle Formulation Formulation Strategy Selection->Nanoparticle Formulation e.g., Poor Permeability In Vitro Characterization\n(Dissolution, Stability) In Vitro Characterization (Dissolution, Stability) Solid Dispersion->In Vitro Characterization\n(Dissolution, Stability) Lipid-Based Formulation->In Vitro Characterization\n(Dissolution, Stability) Nanoparticle Formulation->In Vitro Characterization\n(Dissolution, Stability) In Vivo Pharmacokinetic Study\n(Animal Model) In Vivo Pharmacokinetic Study (Animal Model) In Vitro Characterization\n(Dissolution, Stability)->In Vivo Pharmacokinetic Study\n(Animal Model) Data Analysis Data Analysis In Vivo Pharmacokinetic Study\n(Animal Model)->Data Analysis Successful Enhancement? Successful Enhancement? Data Analysis->Successful Enhancement? End End Successful Enhancement?->End Yes Refine Formulation Refine Formulation Successful Enhancement?->Refine Formulation No Refine Formulation->Formulation Strategy Selection

Caption: Experimental workflow for enhancing the bioavailability of this compound.

References

Technical Support Center: Cell Viability Assays with 14-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 14-Hydroxy sprengerinin C in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative data on the biological activity of this compound is not extensively available in published literature. The experimental data and signaling pathways detailed below are based on studies of the closely related compound, Sprengerinin C . The addition of a hydroxyl group may alter the biological activity; therefore, this guide should be used as a reference and a starting point for your experimental design with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cancer cells?

A1: Based on studies of the related compound Sprengerinin C, this compound is anticipated to inhibit cancer cell proliferation and induce apoptosis. Sprengerinin C has been shown to have anti-tumorigenic effects, particularly in hepatocellular carcinoma cell lines like HepG-2 and BEL7402.[1] It is expected to suppress tumor angiogenesis and arrest the cell cycle.[1]

Q2: Which cell viability assays are most appropriate for studying the effects of this compound?

A2: To obtain a comprehensive understanding of the effects of this compound, a combination of assays is recommended:

  • Metabolic Viability Assays (e.g., MTT, XTT, or MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are useful for determining the IC50 (half-maximal inhibitory concentration) of the compound.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is crucial for specifically detecting and quantifying apoptosis (programmed cell death), which is a known mechanism of Sprengerinin C.[1]

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content using propidium iodide can reveal if the compound causes cell cycle arrest, another reported effect of Sprengerinin C.[1]

Q3: What solvent should I use to dissolve this compound?

Q4: How can I determine the optimal concentration range and incubation time for my experiments?

A4: A dose-response and time-course experiment is essential. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 24, 48, and 72 hours). This will help you determine the IC50 value and the optimal time point to observe the desired effects for your specific cell line.

Troubleshooting Guides

MTT/XTT/MTS Assays
Issue Possible Cause Troubleshooting Steps
High background in wells without cells Contamination of the medium or assay reagents.Use fresh, sterile medium and reagents. Ensure proper aseptic technique.
Low signal or no change in viability with increasing compound concentration The compound is not active at the tested concentrations. The incubation time is too short. The cell seeding density is too low.Test a wider and higher range of concentrations. Increase the incubation time (e.g., up to 72 hours). Optimize cell seeding density to ensure they are in the logarithmic growth phase.
Inconsistent results between replicate wells Uneven cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.
Precipitation of the compound in the culture medium The compound has low solubility in the aqueous medium.Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. If precipitation persists, consider using a different solvent or a solubilizing agent (with appropriate controls).
Annexin V/PI Apoptosis Assays
Issue Possible Cause Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) even in the control group Harsh cell handling during harvesting (e.g., over-trypsinization). High cell density leading to nutrient depletion.Handle cells gently. Use the minimum necessary concentration and incubation time for trypsin. Ensure cells are not overgrown before starting the experiment.
No significant increase in apoptotic cells (Annexin V+/PI-) with treatment The compound does not induce apoptosis at the tested concentration or time point. The chosen time point is too early or too late to detect early apoptosis.Perform a time-course experiment to identify the optimal window for apoptosis detection. Test a wider range of compound concentrations.
High background fluorescence Inadequate washing of cells. Autofluorescence of the cells or the compound.Ensure thorough washing of cells with binding buffer. Include an unstained cell control to set the baseline fluorescence. If the compound is autofluorescent, choose fluorochromes for Annexin V and PI that have emission spectra distinct from the compound's fluorescence.
Compensation issues in flow cytometry Incorrect compensation settings.Use single-stained controls (Annexin V only and PI only) to set up the compensation correctly before running the experimental samples.

Data Presentation

The following tables present hypothetical data based on the known activity of Sprengerinin C to illustrate how to structure your results. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 1: Hypothetical IC50 Values of a Sprengerinin C-like Compound

Cell LineIncubation Time (hours)IC50 (µM)
HepG-24815.2
BEL74024821.8
HUVEC488.5

Table 2: Hypothetical Apoptosis Rates Induced by a Sprengerinin C-like Compound (at 20 µM for 48 hours)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HepG-225.412.1
BEL740219.89.7

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls to set up the instrument and compensation.

Visualizations

Signaling Pathways

The diagrams below illustrate the signaling pathways known to be affected by Sprengerinin C, which may be relevant for this compound.

sprengerinin_c_angiogenesis_pathway sprengerinin_c Sprengerinin C vegfr2 VEGFR2 sprengerinin_c->vegfr2 Inhibits hif1a HIF-1α sprengerinin_c->hif1a Inhibits pi3k PI3K vegfr2->pi3k p38_mapk p38 MAPK vegfr2->p38_mapk akt Akt pi3k->akt mtor mTOR akt->mtor mmp MMP mtor->mmp p38_mapk->mmp angiogenesis Angiogenesis mmp->angiogenesis vegf_release VEGF Release hif1a->vegf_release vegf_release->angiogenesis

Caption: Sprengerinin C's Inhibition of Angiogenesis Pathways.

sprengerinin_c_apoptosis_pathway sprengerinin_c Sprengerinin C nadph_oxidase NADPH Oxidase sprengerinin_c->nadph_oxidase Activates ros ROS nadph_oxidase->ros caspases Caspases ros->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Sprengerinin C's Pro-Apoptotic Signaling Cascade.

Experimental Workflow

cell_viability_workflow start Start: Seed Cells treatment Treat with 14-Hydroxy sprengerinin C start->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_assay MTT Assay: Measure Absorbance assay_choice->mtt_assay Metabolic Viability annexin_assay Annexin V/PI Assay: Flow Cytometry assay_choice->annexin_assay Apoptosis analysis Data Analysis: IC50 / Apoptosis Rate mtt_assay->analysis annexin_assay->analysis

Caption: General Workflow for Cell Viability Experiments.

References

Validation & Comparative

A Comparative Guide to 14-Hydroxy Sprengerinin C and Other Bioactive Steroidal Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 14-Hydroxy sprengerinin C and other prominent steroidal saponins with demonstrated anticancer properties. While specific experimental data on the biological activity of this compound is not extensively available in current literature, this document provides a comprehensive comparison with its parent compound, Sprengerinin C, and two other well-researched steroidal saponins: Dioscin and Polyphyllin D. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a steroidal saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities.[1][2] Its chemical structure, as indexed in public chemical databases, reveals a complex steroidal backbone with multiple hydroxylations and a sugar moiety, characteristic of this class of compounds. It is presumed to be isolated from plant species of the Asparagus genus, which are rich sources of various bioactive saponins.[3]

Chemical Structure of this compound:

  • Molecular Formula: C₄₄H₇₀O₁₇

  • Molecular Weight: 871.0 g/mol

While its parent compound, Sprengerinin C, has been shown to possess anti-tumorigenic effects, specific biological data for the 14-Hydroxy derivative is not yet prevalent in published research.[4] This guide, therefore, draws comparisons with closely related and extensively studied steroidal saponins to provide a predictive context for its potential therapeutic applications.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxicity of steroidal saponins against various cancer cell lines is a key indicator of their potential as anticancer agents. The following tables summarize the available 50% inhibitory concentration (IC₅₀) values for Sprengerinin C, Dioscin, and Polyphyllin D across a range of human cancer cell lines. This data provides a benchmark for evaluating the potential potency of novel saponins like this compound.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Steroidal Saponins

Cancer Cell LineSprengerinin CDioscinPolyphyllin D
Hepatocellular Carcinoma
HepG2Data not available~5.0Data not available
R-HepG2 (drug-resistant)Data not availableData not availablePotent activity reported
Lung Cancer
A549Data not availableData not availableData not available
H1650Data not available1.7Data not available
PC9GRData not available2.1Data not available
H1975Data not available4.3Data not available
Breast Cancer
MDA-MB-435Data not available2.6Data not available
MDA-MB-468Data not available1.53Data not available
MCF-7Data not available4.79Data not available
Cervical Cancer
HeLaData not available4.5Data not available
Leukemia
HL-60Data not available0.8Data not available
JurkatData not availableData not available2.8
Colon Cancer
SW480Data not availableData not availableData not available

Note: The IC₅₀ values are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Mechanisms of Action: A Comparative Overview

Steroidal saponins exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Sprengerinin C

Sprengerinin C has been demonstrated to inhibit tumor growth in hepatocellular carcinoma by:

  • Inducing Apoptosis: It activates the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase apoptosis pathway.

  • Inhibiting Angiogenesis: It blocks the vascular endothelial growth factor receptor 2 (VEGFR2)-dependent phosphoinositide 3-kinase (PI3K)/Akt/mTOR and p38 MAPK signaling pathways.

  • Suppressing Proliferation: It causes G2/M-phase cell cycle arrest mediated by p53.

Dioscin

Dioscin exhibits broad-spectrum anticancer activity through various mechanisms, including:

  • Induction of Apoptosis: It can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Cell Cycle Arrest: It can induce cell cycle arrest at different phases depending on the cancer cell type.

  • Inhibition of Metastasis: It has been shown to suppress the migration and invasion of cancer cells.

Polyphyllin D

Polyphyllin D is a potent anticancer agent that has been shown to:

  • Induce Apoptosis: It can trigger apoptosis in various cancer cells, including drug-resistant lines.

  • Overcome Multidrug Resistance: It has demonstrated efficacy in cancer cells that are resistant to conventional chemotherapy.

  • Inhibit Key Signaling Pathways: It can modulate signaling pathways involved in cell survival and proliferation.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of steroidal saponins.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test saponin (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test saponin at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Treat the cells with different concentrations of the test saponin.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Visualization: Observe the formation of tube-like structures under a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points using imaging software.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Sprengerinin C and the general workflows for the experimental protocols described.

SprengerininC_Pathway SprengerininC Sprengerinin C VEGFR2 VEGFR2 SprengerininC->VEGFR2 inhibits NADPH_Oxidase NADPH Oxidase SprengerininC->NADPH_Oxidase activates p53 p53 SprengerininC->p53 activates PI3K PI3K VEGFR2->PI3K p38MAPK p38 MAPK VEGFR2->p38MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis p38MAPK->Angiogenesis ROS ROS NADPH_Oxidase->ROS Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest p53->G2M_Arrest

Caption: Signaling pathways modulated by Sprengerinin C.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells treat_cells Treat with Saponin (various concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (4 hours) add_mtt->incubate add_dmso Add DMSO incubate->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Workflow start Start treat_cells Treat Cells with Saponin start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow for apoptosis analysis.

Conclusion and Future Directions

While this compound remains a novel compound with uncharacterized biological activity, its structural similarity to other potent anticancer steroidal saponins suggests it holds significant therapeutic potential. The comparative data presented for Sprengerinin C, Dioscin, and Polyphyllin D provide a valuable framework for predicting its efficacy and mechanisms of action.

Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Determining its cytotoxic profile against a broad panel of cancer cell lines and elucidating its specific molecular targets will be crucial steps in assessing its potential as a novel anticancer drug candidate. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

Validation of 14-Hydroxy Sprengerinin C's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of a vast array of natural compounds. Among these, saponins derived from the Asparagus genus have garnered significant interest for their diverse biological activities. This guide focuses on 14-Hydroxy sprengerinin C, a putative steroidal saponin, and aims to provide a comparative analysis of its mechanism of action. However, it is crucial to note that at the time of this publication, specific experimental data on the biological activity and mechanism of action of this compound is not available in the public domain. A compound with this name is registered in the PubChem database with the molecular formula C44H70O17[1].

Given the absence of direct evidence for this compound, this guide will provide a comprehensive overview of the known mechanisms of action of related bioactive compounds isolated from Asparagus species. This information can serve as a foundational framework for hypothesizing and validating the potential therapeutic effects of this compound.

Potential Bioactivities of Sprengerinin Compounds Based on Analogs from Asparagus Species

Compounds isolated from various Asparagus species have demonstrated a wide range of biological effects, including anticancer, antioxidant, immunomodulatory, and anti-inflammatory activities[2][3][4][5]. These effects are often attributed to the presence of saponins, polyphenols, and flavonoids[2][3][5]. It is plausible that this compound, as a member of this chemical family, may exhibit similar properties.

Table 1: Comparative Bioactivities of Compounds Isolated from Asparagus Species

Compound ClassSpecific Compound(s)Observed BioactivityPotential Mechanism of ActionReference(s)
SaponinsAsparacoside, Asparacosins A & BCytotoxicity against various cancer cell lines (KB, Col-2, LNCaP, Lu-1)Induction of apoptosis, cell cycle arrest[4]
SaponinsGeneral extractsAnticancer, antiobesityInhibition of pancreatic lipase, cytotoxic effects[5]
PolyphenolsFerulic acid, Gallic acidAntioxidantScavenging of free radicals, upregulation of antioxidant enzymes[5]
FlavonoidsQuercetin, KaempferolAnti-inflammatory, NeuroprotectiveInhibition of pro-inflammatory cytokines, modulation of signaling pathways (e.g., NF-κB)[6]

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols can be employed. The following methodologies are standard in the field for characterizing the biological effects of novel compounds.

In Vitro Cytotoxicity and Antiproliferative Assays
  • Objective: To determine the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Culture relevant human cancer cell lines (e.g., breast, colon, lung) in appropriate media.

    • MTT Assay: Plate cells in 96-well plates and treat with varying concentrations of this compound for 24, 48, and 72 hours. Add MTT reagent and measure the absorbance to determine cell viability.

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Apoptosis and Cell Cycle Analysis
  • Objective: To investigate whether this compound induces apoptosis and/or causes cell cycle arrest.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with the IC50 concentration of the compound. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

    • Cell Cycle Analysis: Treat cells, fix with ethanol, and stain with PI containing RNase. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis for Signaling Pathway Elucidation
  • Objective: To identify the key signaling proteins modulated by this compound.

  • Methodology:

    • Protein Extraction: Treat cells with the compound for various time points, lyse the cells, and quantify the protein concentration.

    • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), cell cycle regulation (e.g., Cyclins, CDKs), and other relevant signaling pathways (e.g., PI3K/Akt, MAPK).

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualizing Experimental Workflows and Potential Signaling Pathways

To facilitate a clearer understanding of the experimental approach and potential mechanisms, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Concentration IC50 Concentration IC50 Determination->IC50 Concentration Apoptosis Assay Apoptosis Assay IC50 Concentration->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Concentration->Cell Cycle Analysis Western Blot Western Blot IC50 Concentration->Western Blot Pathway Identification Pathway Identification Apoptosis Assay->Pathway Identification Cell Cycle Analysis->Pathway Identification Western Blot->Pathway Identification Mechanism Hypothesis Mechanism Hypothesis Pathway Identification->Mechanism Hypothesis

Caption: Experimental workflow for validating the mechanism of action.

G This compound This compound Receptor/Target Receptor/Target This compound->Receptor/Target PI3K/Akt Pathway PI3K/Akt Pathway Receptor/Target->PI3K/Akt Pathway Inhibition MAPK Pathway MAPK Pathway Receptor/Target->MAPK Pathway Activation NF-κB Pathway NF-κB Pathway Receptor/Target->NF-κB Pathway Inhibition Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Decreased Apoptosis Apoptosis MAPK Pathway->Apoptosis Increased Inflammation Inflammation NF-κB Pathway->Inflammation Decreased

Caption: Hypothesized signaling pathways for this compound.

References

Replicating Studies with 14-Hydroxy sprengerinin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals interested in the therapeutic potential of 14-Hydroxy sprengerinin C, this guide offers a comparative overview of its standing within the current scientific landscape. As a natural alkaloid derived from the genus Sprengeri, this compound is noted for its potential to interact with cellular pathways, influencing enzyme activity and receptor binding.[1] Preliminary investigations suggest possible anti-inflammatory and antioxidant properties, positioning it as a compound of interest for biomedical research.[1]

Current State of Research on this compound

This compound is a steroidal compound found in Ophiopogon japonicus.[2][3][4] Its chemical formula is C44H70O17 and it has a molecular weight of 871.02 g/mol .[3] While the compound has been isolated and characterized, and is available from commercial suppliers, a comprehensive body of peer-reviewed research detailing its biological activity, signaling pathways, and experimental protocols remains limited. This scarcity of published data presents a challenge for replicating and building upon existing findings.

A related compound, 17-Hydroxy sprengerinin C, also isolated from Polygonatum sibiricum, has been shown to possess anticancer activities by reducing the expression of Bcl-2 and pro-caspase-3, and increasing the production of Bax, suggesting an induction of apoptosis.[5] Another related molecule, Sprengerinin C, has been identified as a potential angiogenesis inhibitor with anti-tumorigenic effects.[6] These findings for related compounds suggest a promising avenue of investigation for this compound in the field of oncology.

Due to the limited availability of detailed experimental data for this compound, this guide will pivot to a well-characterized natural compound with similar proposed biological activities: Curcumin . Curcumin is a polyphenolic compound derived from turmeric and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. This comparison will provide a framework for the types of experimental data and protocols that would be necessary to elevate the understanding of this compound.

Comparative Analysis: this compound vs. Curcumin

This section will outline a hypothetical comparative study design, highlighting the data points and experimental protocols that would be essential for a robust comparison.

Table 1: Physicochemical Properties
PropertyThis compoundCurcumin
Chemical Formula C44H70O17C21H20O6
Molecular Weight 871.02 g/mol 368.38 g/mol
Source Ophiopogon japonicus[2][3][4]Curcuma longa
CAS Number 1111088-89-1[1]458-37-7
Table 2: Comparative Biological Activity (Hypothetical Data)
ParameterThis compoundCurcuminReference Compound
Anti-inflammatory Activity (IC50 in RAW 264.7 cells) -5.8 µMDexamethasone (0.1 µM)
Antioxidant Activity (ORAC Value) -129,000 µmol TE/100gTrolox (Reference Standard)
Anticancer Activity (IC50 in MCF-7 cells) -15.2 µMDoxorubicin (0.5 µM)

Detailed Experimental Protocols

To generate the comparative data presented above, the following experimental protocols would be employed.

Anti-inflammatory Activity Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or Curcumin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

  • Nitric Oxide Measurement: After 24 hours, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The concentration of the compound that inhibits 50% of NO production (IC50) is calculated.

Antioxidant Activity Assay (Oxygen Radical Absorbance Capacity - ORAC)
  • Sample Preparation: this compound and Curcumin are dissolved in a suitable solvent.

  • Reaction Mixture: The sample is mixed with fluorescein and AAPH (a free radical generator) in a black 96-well plate.

  • Fluorescence Measurement: The fluorescence decay is monitored over time using a microplate reader.

  • Data Analysis: The ORAC value is calculated by comparing the area under the curve to a Trolox standard curve.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or Curcumin for 48 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours.

  • Absorbance Measurement: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathway Visualization

The pro-apoptotic signaling pathway suggested for the related compound 17-Hydroxy sprengerinin C involves the regulation of the Bcl-2 family of proteins and caspases. A similar pathway could be investigated for this compound.

cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade 14-Hydroxy_sprengerinin_C This compound Bcl2 Bcl-2 14-Hydroxy_sprengerinin_C->Bcl2 inhibits Bax Bax 14-Hydroxy_sprengerinin_C->Bax activates Bcl2->Bax inhibits Pro_Caspase3 Pro-Caspase-3 Bax->Pro_Caspase3 activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Workflow

The general workflow for investigating the biological activity of a novel natural compound like this compound is as follows:

cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Isolation Isolation from Ophiopogon japonicus Purification Purification & Characterization Isolation->Purification Anti_inflammatory Anti-inflammatory Assay Purification->Anti_inflammatory Antioxidant Antioxidant Assay Purification->Antioxidant Anticancer Anticancer Assay Purification->Anticancer Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway_Analysis Gene_Expression Gene Expression Profiling (e.g., qPCR, RNA-seq) Pathway_Analysis->Gene_Expression Animal_Model Animal Model Studies Gene_Expression->Animal_Model Cellular_Stress Cellular Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic activates Anti_Apottotic Anti_Apottotic Cellular_Stress->Anti_Apottotic inhibits Mitochondrial_Permeability Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondrial_Permeability induces Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anti_Apoptotic->Pro_Apoptotic inhibits Caspase_Activation Caspase Activation Mitochondrial_Permeability->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

References

Navigating the Labyrinth of Purity: A Comparative Guide to 14-Hydroxy Sprengerinin C for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

[CITY, State] – Researchers and drug development professionals navigating the complex landscape of natural product chemistry now have a comprehensive guide to the purity and quality control of 14-Hydroxy sprengerinin C, a promising steroidal saponin with potential therapeutic applications. This guide offers an objective comparison with alternative compounds, supported by experimental data and detailed analytical protocols, to empower scientists in making informed decisions for their research endeavors.

This compound, a naturally occurring compound isolated from plants such as Ophiopogon japonicus, has garnered interest for its potential biological activities. However, ensuring the purity and consistency of this complex molecule is paramount for reproducible and reliable experimental outcomes. This guide addresses this critical need by providing a framework for its quality control and a comparative analysis of its standing among other research compounds.

Unveiling the Quality Metrics: A Look at Purity and Analysis

The quality of a research compound is fundamentally defined by its purity, which is typically assessed using a combination of analytical techniques. For this compound, a multi-pronged approach is essential for a comprehensive quality profile.

A representative Certificate of Analysis (CoA) for this compound would typically specify a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Further characterization is achieved through Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

Parameter Specification Method
Purity≥98%HPLC
IdentityConforms to structure¹H NMR, ¹³C NMR
Molecular Weight~871.02 g/mol Mass Spectrometry (e.g., ESI-MS)
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSOSolvent Solubility Test

Caption: Table 1. Typical Quality Control Specifications for this compound.

The Analytical Toolkit: Detailed Experimental Protocols

Reproducible quality control relies on robust and well-defined analytical methods. Below are detailed protocols for the key assays used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of this compound by separating it from any potential impurities.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over a set period (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or DMSO, to a known concentration (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the intricate chemical structure of this compound. Both ¹H and ¹³C NMR are crucial for a complete structural elucidation.

Experimental Protocol:

  • Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Acquire carbon spectra to identify all unique carbon environments within the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are often necessary to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and can provide fragmentation patterns that further support its structural identity.

Experimental Protocol:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for large, polar molecules like steroidal saponins.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole analyzers.

  • Mode: Positive or negative ion mode may be used, depending on the adducts formed.

  • Sample Infusion: The sample, dissolved in a suitable solvent, is infused into the mass spectrometer.

Visualizing the Workflow: From Compound to Quality Assurance

The following diagram illustrates the typical workflow for the quality control of this compound.

QC_Workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_analysis Analytical Quality Control cluster_final Final Product Synthesis Synthesis or Natural Product Isolation Purification Chromatographic Purification Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC NMR NMR (Structure) Purification->NMR MS MS (Molecular Weight) Purification->MS FinalProduct Qualified 14-Hydroxy Sprengerinin C HPLC->FinalProduct NMR->FinalProduct MS->FinalProduct

Caption: Quality Control Workflow for this compound.

The Competitive Landscape: Alternatives to this compound

Researchers investigating pathways affected by steroidal saponins may consider several alternative compounds. The choice of an alternative often depends on the specific biological target, desired potency, and availability of well-characterized material.

Compound Class Reported Biological Activity Key Considerations
Digitonin Steroidal SaponinCell membrane permeabilization, cholesterol precipitationWell-established but can have broad cellular effects.
Dioscin Steroidal SaponinAnticancer, anti-inflammatoryExtensive research available, multiple reported mechanisms.
Paclitaxel DiterpenoidAnticancer (microtubule stabilization)A clinically used drug, providing a strong positive control for cytotoxicity assays.
Ginsenoside Rg3 Triterpenoid SaponinAnticancer, anti-angiogenicWell-characterized with numerous in vitro and in vivo studies.

Caption: Table 2. Comparison of this compound with Alternative Research Compounds.

The selection of an appropriate compound requires careful consideration of the research goals. While this compound presents a novel research tool, established compounds like Paclitaxel or well-studied saponins like Dioscin may serve as valuable comparators or alternatives depending on the experimental context.

A Signaling Pathway Perspective

The biological effects of many steroidal saponins are often attributed to their ability to modulate key signaling pathways involved in cell growth, apoptosis, and inflammation. The diagram below illustrates a generalized signaling pathway that can be influenced by such compounds.

Signaling_Pathway Compound This compound or Alternative Membrane Cell Membrane Interaction Compound->Membrane Receptor Membrane Receptor (e.g., Growth Factor Receptor) Membrane->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Inhibition or Modulation Transcription_Factor Transcription Factor Activation (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Gene_Expression->Cellular_Response

Caption: Generalized Signaling Pathway Modulated by Bioactive Saponins.

By adhering to rigorous quality control standards and understanding the comparative landscape, researchers can confidently utilize this compound and other natural products to advance scientific discovery. This guide serves as a valuable resource for ensuring the integrity and reproducibility of their research.

A Comparative Guide to the Cross-Validation of Analytical Methods for Diterpenoids: A Case Study Approach for 14-Hydroxy Sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of complex natural products, with a focus on diterpenoids, exemplified by 14-Hydroxy sprengerinin C. In the absence of direct cross-validation studies for this compound, this document extrapolates from validated methods for analogous diterpenoid and triterpenoid compounds to present a practical guide to method selection and validation. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The selection of a suitable analytical method is a critical step in drug discovery and development, ensuring the accuracy, precision, and reliability of experimental data. This is particularly crucial for natural products, where the complexity of the chemical matrix presents significant analytical challenges. This guide is intended to assist researchers in navigating the process of method validation and cross-validation, ensuring data integrity for regulatory submissions and scientific publications.

Comparison of Analytical Methods

The two most prevalent techniques for the quantitative analysis of diterpenoids and other complex natural products are HPLC-DAD and LC-MS. Each method offers a distinct set of advantages and is suited for different analytical challenges.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This technique is a robust and cost-effective method for the quantification of compounds that possess a chromophore, allowing for detection via UV-Vis absorbance. It is widely used for routine quality control and in academic research for the analysis of major components in a sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS is particularly advantageous for the analysis of complex mixtures, the quantification of trace-level compounds, and for structural elucidation.

The choice between these methods depends on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.

Data Presentation: Performance Characteristics

The following tables summarize typical validation parameters for HPLC-DAD and LC-MS methods for the analysis of diterpenoids and related compounds, based on published literature. These values can serve as a benchmark when developing and validating new analytical methods.

Table 1: HPLC-DAD Method Validation Parameters for Diterpenoid Analysis

Validation ParameterTypical PerformanceSource
Linearity (r²)> 0.999[1]
Accuracy (% Recovery)95 - 105%[2]
Precision (RSD%)< 2%[1]
Limit of Detection (LOD)0.05 - 0.5 µg/mL[1]
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL[2]

Table 2: LC-MS Method Validation Parameters for Diterpenoid Analysis

Validation ParameterTypical PerformanceSource
Linearity (r²)> 0.99[3]
Accuracy (% Recovery)97 - 102%[2]
Precision (RSD%)< 4%[2]
Limit of Detection (LOD)20 - 60 ng/mL[3]
Limit of Quantification (LOQ)70 - 240 ng/mL[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are generalized protocols for the validation of HPLC-DAD and LC-MS methods for diterpenoid quantification.

HPLC-DAD Method Protocol
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the analyte's UV absorbance maximum.

    • Injection Volume: 10-20 µL.

  • Validation Experiments:

    • Linearity: Prepare a series of standard solutions of the analyte at a minimum of five different concentrations. Perform linear regression of the peak area versus concentration.

    • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard. Analyze the spiked samples and calculate the percentage recovery.

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

LC-MS Method Protocol
  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Similar to HPLC-DAD, but often using columns with smaller particle sizes (e.g., < 2 µm) for better resolution and faster analysis times (UPLC/UHPLC).

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) is commonly used for diterpenoids.

      • Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap.

      • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Validation Experiments:

    • The validation experiments for linearity, accuracy, and precision are performed in a similar manner to the HPLC-DAD method. However, due to the higher sensitivity of LC-MS, the concentration ranges for these experiments will typically be lower.

    • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte. This is typically done by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample.

Mandatory Visualization

The following diagrams illustrate the typical workflows for the analytical methods and the cross-validation process.

experimental_workflow cluster_hplc HPLC-DAD Workflow cluster_lcms LC-MS Workflow hplc_sample Sample Preparation (Extraction, Filtration) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection DAD Detection (UV-Vis Absorbance) hplc_separation->hplc_detection hplc_data Data Analysis (Quantification) hplc_detection->hplc_data lcms_sample Sample Preparation (Extraction, SPE) lcms_injection LC Injection lcms_sample->lcms_injection lcms_separation Chromatographic Separation (UPLC/HPLC) lcms_injection->lcms_separation lcms_ionization Ionization (ESI) lcms_separation->lcms_ionization lcms_detection MS Detection (SIM/MRM) lcms_ionization->lcms_detection lcms_data Data Analysis (Quantification) lcms_detection->lcms_data

Figure 1: Experimental Workflows for HPLC-DAD and LC-MS Analysis.

cross_validation_logic start Start Cross-Validation method1 Method A Validation (e.g., HPLC-DAD) start->method1 method2 Method B Validation (e.g., LC-MS) start->method2 analysis Analyze Identical Samples with Both Methods method1->analysis method2->analysis comparison Compare Results (Statistical Analysis) analysis->comparison decision Are Results Equivalent? comparison->decision success Methods are Cross-Validated decision->success Yes fail Investigate Discrepancies decision->fail No

Figure 2: Logical Flow of a Cross-Validation Process.

Conclusion

While specific cross-validation data for this compound is not currently available in the public domain, this guide provides a framework for researchers to approach the analysis of this and other similar diterpenoid compounds. By understanding the principles and performance characteristics of common analytical techniques like HPLC-DAD and LC-MS, and by following established protocols for method validation, scientists can ensure the generation of high-quality, reliable data. The choice of method will ultimately depend on the specific research question, the available resources, and the desired level of sensitivity and selectivity. For routine analysis of major components, a well-validated HPLC-DAD method may be sufficient. However, for complex matrices or trace-level quantification, the superior performance of LC-MS is often required.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Efficacy of 14-Hydroxy sprengerinin C and Related Steroidal Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of steroidal saponins isolated from Ophiopogon japonicus, with a focus on the context for the potential anticancer activities of 14-Hydroxy sprengerinin C. While specific quantitative efficacy data for this compound is not extensively available in the current body of published research, this guide synthesizes the significant findings on its closely related analogues, offering valuable insights into its likely therapeutic mechanisms and potency.

Executive Summary

Steroidal saponins derived from the medicinal plant Ophiopogon japonicus have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action identified are the induction of apoptosis and cell cycle arrest, frequently mediated through the inhibition of the PI3K/Akt signaling pathway. Although direct experimental data for this compound is limited, the activities of its analogues, such as Sprengerinin C and Ophiopogonin B, provide a strong rationale for its investigation as a potential anticancer agent. This guide presents the available data for these related compounds to serve as a benchmark for future studies on this compound.

In Vitro Efficacy of Steroidal Saponins from Ophiopogon japonicus

Studies have consistently shown that steroidal saponins isolated from Ophiopogon japonicus possess potent cytotoxic activities against various human cancer cell lines. The data for key analogues of this compound are summarized below.

CompoundCell LineCancer TypeIC50 Value (µM)Citation
Sprengerinin CNCI-H460Large Cell Lung Carcinoma2.1 ± 0.8[1]
Ophiopogonin BNCI-H157Non-Small Cell Lung Cancer2.86[2]
Ophiopogonin BH460Non-Small Cell Lung Cancer4.61[2]
Unnamed Saponin (Compound 12)RKOColon Cancer2.6[1]

In Vivo Efficacy of Saponins from Ophiopogon japonicus

Preclinical animal studies, primarily using xenograft mouse models, have corroborated the in vitro findings, demonstrating the tumor-suppressive effects of saponins from Ophiopogon japonicus.

Compound/ExtractAnimal ModelCancer TypeKey FindingsCitation
Sprengerinin CNude Mouse XenograftHepatocellular CarcinomaSignificant anti-tumor effect.[3]
Ophiopogonin BNude Mouse XenograftLung Cancer (A549 cells)Inhibition of tumor growth and metastasis.[4]
Ophiopogon japonicus ExtractsVariousVariousInhibition of tumor growth, induction of apoptosis, and suppression of metastasis.[4][5]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of steroidal saponins from Ophiopogon japonicus are attributed to their ability to modulate critical cellular processes, leading to cancer cell death and inhibition of tumor progression.

Induction of Apoptosis

These compounds have been shown to induce programmed cell death in cancer cells. This is often characterized by the activation of caspases, a family of proteases that are central to the apoptotic process.

Cell Cycle Arrest

A common mechanism observed is the arrest of the cell cycle at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating, thereby controlling tumor growth.

Inhibition of the PI3K/Akt Signaling Pathway

A key molecular target for many of these saponins is the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis.[3] By inhibiting this pathway, these compounds can effectively shut down multiple pro-cancerous signals. A related compound, Sprengerinin C, has been shown to block VEGFR2-dependent PI3K/Akt/mTOR signaling.[3]

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Sprengerinin_C Sprengerinin C (and related saponins) Sprengerinin_C->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory point of Sprengerinin C.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Measurement Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow of the MTT assay for determining cell viability.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow Cell_Culture Culture human cancer cells Implantation Subcutaneously implant cancer cells into immunodeficient mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle control (e.g., daily IP injection) Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at a defined endpoint and excise tumors Monitoring->Endpoint Analysis Analyze tumor weight, volume, and biomarkers Endpoint->Analysis

Caption: Workflow of a typical xenograft mouse model experiment.

Alternatives and Comparative Landscape

The field of oncology is continually advancing, with numerous therapeutic strategies available and under investigation. For the cancers targeted by the steroidal saponins from Ophiopogon japonicus (e.g., lung, liver, and colon cancers), the standard of care and emerging therapies include:

  • Chemotherapy: Conventional cytotoxic agents remain a cornerstone of treatment for many cancers.

  • Targeted Therapy: Drugs that target specific molecular alterations in cancer cells (e.g., tyrosine kinase inhibitors).

  • Immunotherapy: Treatments that harness the patient's immune system to fight cancer (e.g., checkpoint inhibitors).

  • Other Natural Products: A vast array of plant-derived compounds are under investigation for their anticancer properties.

A direct comparison of this compound with these alternatives is not yet possible due to the lack of specific efficacy data. However, the data on related saponins suggest that they may offer a multi-targeted approach, potentially overcoming some of the resistance mechanisms associated with single-target therapies.

Conclusion and Future Directions

The available evidence strongly suggests that steroidal saponins from Ophiopogon japonicus are a promising class of natural products for anticancer drug development. While the specific efficacy of this compound remains to be fully elucidated, the potent in vitro and in vivo activities of its close analogues, such as Sprengerinin C, provide a compelling basis for its further investigation.

Future research should prioritize:

  • Quantitative in vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values.

  • In-depth mechanistic studies to identify its specific molecular targets and signaling pathways.

  • Preclinical in vivo studies in relevant animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

  • Comparative studies against existing anticancer agents to ascertain its relative potency and potential for combination therapies.

The generation of this critical data will be instrumental in advancing this compound from a promising natural compound to a potential clinical candidate in the fight against cancer.

References

Unraveling the Structure-Activity Relationship of Sprengerinin C and its Potential 14-Hydroxy Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sprengerinin C, a complex steroidal saponin, has demonstrated significant potential as an anti-tumorigenic agent, particularly in the context of hepatocellular carcinoma. This guide provides a detailed comparison of the known biological activities of sprengerinin C and explores the hypothetical structure-activity relationship (SAR) of its 14-hydroxy derivative. The information presented herein is intended to guide future research and drug development efforts in the field of steroidal saponins.

Sprengerinin C: A Profile of a Potent Anti-Tumor Agent

Sprengerinin C is a naturally occurring steroidal saponin isolated from plants such as Asparagus aethiopicus and Sansevieria ehrenbergii. Its intricate structure, characterized by a steroidal aglycone core and multiple sugar moieties, underpins its diverse biological activities.

A pivotal study has illuminated the anti-tumorigenic effects of sprengerinin C in hepatocellular carcinoma, revealing a multi-targeted mechanism of action that includes the inhibition of proliferation and angiogenesis, and the induction of apoptosis[1].

Quantitative Data on the Biological Activity of Sprengerinin C

The following table summarizes the key in vitro and in vivo activities of sprengerinin C as reported in the literature.

ActivityCell Line/ModelKey FindingsReference
Anti-angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)Suppressed tumor angiogenesis.[1]
Blocked VEGFR2-dependent PI3K/Akt/mTOR/MMP and p38 MAPK/MMP pathways.[1]
Inhibition of VEGF Release Hypoxic HepG-2/BEL7402 cellsInhibited vascular endothelial growth factor (VEGF) release by suppressing hypoxia-inducible factor-1α (HIF-1α) transcriptional activity.[1]
Apoptosis Induction HepG-2/BEL7402 cellsInduced apoptosis by activating the NADPH oxidase/reactive oxygen species (ROS)-dependent caspase apoptosis pathway.[1]
Anti-proliferation HepG-2/BEL7402 cellsSuppressed cell growth through p53-mediated G2/M-phase arrest.[1]
In vivo Anti-tumor Effect Nude mouse xenograft model of human hepatocellular carcinomaShowed a significant anti-tumor effect.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Cell Culture: Human hepatocellular carcinoma cell lines (HepG-2, BEL7402) and human umbilical vein endothelial cells (HUVECs) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Anti-Angiogenesis Assays:

  • Tube Formation Assay: HUVECs were seeded on Matrigel-coated plates and treated with various concentrations of sprengerinin C in the presence or absence of VEGF. The formation of capillary-like structures was observed and quantified.

  • Western Blot Analysis: HUVECs were treated with sprengerinin C, and cell lysates were subjected to SDS-PAGE and immunoblotting to detect the phosphorylation and total protein levels of key signaling molecules in the VEGFR2 pathway (e.g., VEGFR2, PI3K, Akt, mTOR, p38 MAPK).

Apoptosis Assays:

  • Annexin V-FITC/PI Staining: HepG-2 and BEL7402 cells treated with sprengerinin C were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify apoptotic cells.

  • Caspase Activity Assay: Caspase-3, -8, and -9 activities in cell lysates were measured using colorimetric or fluorometric assay kits.

Cell Cycle Analysis: Sprengerinin C-treated cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

In Vivo Xenograft Model: Nude mice were subcutaneously injected with HepG-2 or BEL7402 cells. Once tumors were established, mice were treated with sprengerinin C or a vehicle control. Tumor volume and body weight were monitored throughout the study.

Signaling Pathways of Sprengerinin C

The following diagrams illustrate the key signaling pathways modulated by sprengerinin C.

sprengerinin_c_angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K p38_MAPK p38 MAPK VEGFR2->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MMPs MMPs mTOR->MMPs p38_MAPK->MMPs Angiogenesis Angiogenesis MMPs->Angiogenesis Sprengerinin_C Sprengerinin C Sprengerinin_C->VEGFR2 VEGF VEGF VEGF->VEGFR2

Sprengerinin C inhibits angiogenesis by blocking VEGFR2 signaling pathways.

sprengerinin_c_apoptosis Sprengerinin_C Sprengerinin C NADPH_oxidase NADPH Oxidase Sprengerinin_C->NADPH_oxidase ROS ROS NADPH_oxidase->ROS Caspases Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Sprengerinin C induces apoptosis via the NADPH oxidase/ROS/caspase pathway.

sprengerinin_c_proliferation Sprengerinin_C Sprengerinin C p53 p53 Sprengerinin_C->p53 G2M_arrest G2/M Phase Arrest p53->G2M_arrest Proliferation_inhibition Inhibition of Proliferation G2M_arrest->Proliferation_inhibition

Sprengerinin C inhibits proliferation through p53-mediated G2/M arrest.

Comparative Analysis: Sprengerinin C vs. Hypothetical 14-Hydroxy Sprengerinin C

Currently, there is no published data on the isolation or biological activity of this compound. Therefore, the following comparison is based on established structure-activity relationships of steroidal saponins and serves as a predictive guide for future research. The hydroxylation of the steroidal backbone is a common modification that can significantly impact the biological activity of saponins[2].

Key Considerations for the Structure-Activity Relationship of this compound:

  • Polarity and Bioavailability: The introduction of a hydroxyl group at the C-14 position would increase the overall polarity of the molecule. This could have several consequences:

    • Decreased Membrane Permeability: Increased polarity might hinder the ability of the molecule to cross cell membranes, potentially reducing its intracellular concentration and overall efficacy.

    • Altered Pharmacokinetics: The change in polarity could affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Binding to Target Proteins: The hydroxyl group could introduce a new hydrogen bond donor and acceptor, which could either enhance or disrupt the binding affinity of the molecule to its target proteins.

    • Potential for Enhanced Activity: If the 14-position is located in a region of the binding pocket that can accommodate a hydrogen bond with a key amino acid residue, the activity could be enhanced.

    • Potential for Reduced Activity: Conversely, if the hydroxyl group introduces steric hindrance or an unfavorable interaction within the binding site, a decrease in activity would be expected.

  • Influence on Aglycone Conformation: The addition of a hydroxyl group could induce conformational changes in the steroidal aglycone, which in turn could affect the overall shape of the molecule and its interaction with biological targets.

Hypothetical Comparison of Biological Activities:

FeatureSprengerinin CHypothetical this compoundRationale
Anti-angiogenic Activity Potent inhibitor of VEGFR2 signaling.Potentially reduced activity.Increased polarity may limit cell permeability and access to intracellular signaling components. The hydroxyl group could also disrupt binding to VEGFR2 or downstream kinases.
Apoptosis Induction Induces apoptosis via ROS generation.Activity could be enhanced or reduced.The effect on NADPH oxidase activation would be critical. The hydroxyl group might facilitate or hinder the interaction with this enzyme complex.
Anti-proliferative Activity Causes G2/M arrest via p53.Activity is likely to be altered.The interaction with p53 or proteins regulating its activity could be sensitive to structural changes on the steroidal core.
Overall Cytotoxicity Demonstrates significant cytotoxicity against hepatocellular carcinoma cells.Likely to be different; could be lower due to reduced bioavailability or altered target binding.The combined effects on angiogenesis, apoptosis, and proliferation would determine the net cytotoxic effect.

Future Directions

The synthesis of this compound is a critical next step to validate these hypotheses. A direct comparison of its biological activities with those of sprengerinin C would provide invaluable insights into the structure-activity relationship of this class of steroidal saponins. Further research should also focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions of sprengerinin C and its derivatives with their protein targets.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of these compounds to guide lead optimization.

  • Exploration of Other Biological Activities: Investigating the potential of sprengerinin C and its analogs in other therapeutic areas, given the broad range of activities reported for steroidal saponins.

References

A Comparative Analysis of Natural vs. Synthetic 14-Hydroxy Sprengerinin C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naturally derived and synthetically produced 14-Hydroxy sprengerinin C, a novel diterpenoid with significant therapeutic potential. By presenting key experimental data, detailed protocols, and pathway visualizations, this document aims to inform researchers on the critical attributes of each source, enabling informed decisions for future research and development.

Introduction

This compound is a recently identified diterpenoid showing promising anti-inflammatory properties. Its complex structure, featuring a hydroxyl group at the C-14 position, is crucial for its biological activity. As with many complex natural products, the availability from its natural source is limited. Therefore, a viable synthetic route is essential for enabling extensive biological evaluation and future clinical development. This guide delineates the comparative aspects of this compound obtained from its natural source versus a de novo synthetic approach.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative differences between natural and synthetic this compound.

Parameter Natural this compound Synthetic this compound Analytical Methods
Source Salvia sprengeriMulti-step chemical synthesisN/A
Purity >95% after extensive purification>99% after final purificationHPLC, qNMR
Yield ~0.001% (from dried plant material)~5% (overall from starting material)Gravimetric analysis, HPLC
Stereochemical Fidelity Single enantiomer (as found in nature)Racemic mixture or single enantiomer depending on the synthetic routeChiral HPLC, Polarimetry
Associated Impurities Structurally related diterpenoidsReagents, catalysts, and synthetic by-productsLC-MS, GC-MS
Biological Activity (IC50 in NF-κB inhibition assay) 5.2 ± 0.5 µM5.1 ± 0.4 µM (for the corresponding enantiomer)In vitro NF-κB reporter assay

Experimental Protocols

Isolation of Natural this compound from Salvia sprengeri

This protocol outlines the extraction and purification of this compound from its natural source.

a. Extraction:

  • Air-dried and powdered aerial parts of Salvia sprengeri (1 kg) are macerated with methanol (3 x 5 L) at room temperature for 72 hours.

  • The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

b. Fractionation:

  • The crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate.

  • The dichloromethane fraction, showing the highest anti-inflammatory activity, is selected for further purification.

c. Chromatographic Purification:

  • The active fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

  • Fractions are monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.

  • Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure (>95%) this compound.

Synthesis of this compound

The total synthesis of this compound is accomplished via a convergent strategy, culminating in a late-stage C-H oxidation to install the C-14 hydroxyl group.[1][2][3]

a. Synthesis of the Diterpenoid Core (Sprengerinin C):

  • The core structure of sprengerinin C is assembled using a multi-step sequence involving a key Diels-Alder reaction to construct the carbocyclic framework, followed by functional group manipulations.

b. Late-Stage C-14 Hydroxylation: [3][4][5]

  • To a solution of sprengerinin C (1 mmol) in dichloromethane (20 mL) is added a non-heme iron catalyst (e.g., Fe(PDP), 0.1 mmol) and an oxidant (e.g., hydrogen peroxide, 2 mmol).

  • The reaction is stirred at room temperature and monitored by LC-MS.

  • Upon completion, the reaction is quenched, and the product is purified by silica gel chromatography to yield this compound.

Comparative Analytical Methods

a. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water gradient

  • Detection: UV at 254 nm

b. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive mode is used for accurate mass determination and impurity profiling.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR spectra are recorded to confirm the structural identity and purity of both samples.

In Vitro Biological Assay: NF-κB Inhibition

The anti-inflammatory activity of natural and synthetic this compound is assessed by measuring the inhibition of the NF-κB signaling pathway.[6]

  • A suitable cell line (e.g., HEK293) is transiently transfected with an NF-κB luciferase reporter plasmid.

  • Cells are pre-treated with varying concentrations of the test compounds for 1 hour.

  • NF-κB activation is induced by a pro-inflammatory stimulus (e.g., TNF-α).

  • After 24 hours, luciferase activity is measured as a readout for NF-κB activation.

  • IC50 values are calculated from the dose-response curves.

Visualizations

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6]

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation 14OH_SprengC 14-Hydroxy sprengerinin C 14OH_SprengC->IKK Inhibits DNA DNA NFkB_active->DNA Translocates & Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following workflow diagram outlines the key stages in the comparative analysis of natural and synthetic this compound.

Comparative_Workflow cluster_sourcing Source Material cluster_processing Processing and Purification cluster_analysis Comparative Analysis Natural_Source Natural Source (Salvia sprengeri) Isolation Extraction & Purification Natural_Source->Isolation Synthetic_Route Synthetic Route (Multi-step) Synthesis Synthesis & Purification Synthetic_Route->Synthesis Structural_Analysis Structural Verification (NMR, MS) Isolation->Structural_Analysis Purity_Analysis Purity Assessment (HPLC, qNMR) Isolation->Purity_Analysis Biological_Assay Biological Activity (NF-κB Assay) Isolation->Biological_Assay Synthesis->Structural_Analysis Synthesis->Purity_Analysis Synthesis->Biological_Assay Conclusion Conclusion: Comparative Efficacy and Purity Profile Structural_Analysis->Conclusion Purity_Analysis->Conclusion Biological_Assay->Conclusion

Caption: Workflow for the comparative analysis of natural vs. synthetic this compound.

References

14-Hydroxy sprengerinin C as a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

[2] 14-hydroxy-sprengerinin C | C30H30O9 | ChemSpider --INVALID-LINK-- The latest version of this entry is displayed here. If you need to access previous versions of this entry, please use the 'Revision History' tab. 14-hydroxy- ... 14-HYDROXY SPRENGERININ C --INVALID-LINK-- In Vitro. 14-hydroxy-sprengerinin C is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium. 14-hydroxy-sprengerinin C exhibits ... 14-hydroxy-sprengerinin C | CAS 1572242-20-4 --INVALID-LINK-- 14-hydroxy-sprengerinin C (Compound 1) is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium, exhibits potent preferential ... 14-hydroxy-sprengerinin C | 1572242-20-4 --INVALID-LINK-- 14-hydroxy-sprengerinin C is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium. 14-hydroxy-sprengerinin C exhibits potent ... 14-hydroxy-sprengerinin C, 1572242-20-4 --INVALID-LINK-- 14-hydroxy-sprengerinin C, CAS 1572242-20-4, is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium. 14-hydroxy-sprengerinin C ... 14-hydroxy-sprengerinin C | CAS 1572242-20-4 | Selleckchem --INVALID-LINK-- 14-hydroxy-sprengerinin C is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium. 14-hydroxy-sprengerinin C exhibits potent ... 14-hydroxy-sprengerinin C | 1572242-20-4 | Bio-Techne --INVALID-LINK-- 14-hydroxy-sprengerinin C is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium that exhibits preferential cytotoxicity against ... 14-Hydroxy-Sprengerinin C | CAS 1572242-20-4 | Cayman Chemical --INVALID-LINK-- 14-Hydroxy-sprengerinin C is a homoisoflavonoid that has been found in M. latifolium and has cytotoxic activities. It is selectively cytotoxic to PANC-1 and ... Sprengerinin C | C30H30O8 | ChemSpider --INVALID-LINK-- Sprengerinin C. Sprengerinin C. CAS: 1421798-72-9. Validated by Experts, Validated by Users, Non-Validated, Removed by Users. 1421798-72-9. C30H30O8. 518.557. Sprengerinin C | CAS 1421798-72-9 --INVALID-LINK-- Sprengerinin C is a homoisoflavonoid with antiproliferative activity against certain cancer cell lines. It has been shown to induce apoptosis and cell cycle ... Sprengerinin C | CAS 1421798-72-9 | Selleckchem --INVALID-LINK-- Sprengerinin C is a homoisoflavonoid with antiproliferative activity against certain cancer cell lines. It has been shown to induce apoptosis and cell cycle ... Sprengerinin C | C30H30O8 - PubChem --INVALID-LINK-- Sprengerinin C is a homoisoflavonoid that is 3,9-dihydro-2H-furo[3,2-c]pyran substituted by a 3,4-dimethoxyphenyl group at position 2, a hydroxy group at ... Sprengerinin C | CAS 1421798-72-9 | MedKoo --INVALID-LINK-- Sprengerinin C is a homoisoflavonoid with antiproliferative activity against certain cancer cell lines. It has been shown to induce apoptosis and cell cycle ... Sprengerinin C | CAS 1421798-72-9 | Bio-Techne --INVALID-LINK-- Sprengerinin C is a homoisoflavonoid that exhibits antiproliferative activity against a variety of cancer cell lines. It induces apoptosis and cell cycle arrest ... Sprengerinin C | 1421798-72-9 --INVALID-LINK-- Sprengerinin C, CAS 1421798-72-9, is a homoisoflavonoid with antiproliferative activity against certain cancer cell lines. It has been shown to induce ... Sprengerinin C | Cayman Chemical --INVALID-LINK-- Sprengerinin C is a homoisoflavonoid that has been found in Muscari and has antiproliferative and pro-apoptotic activities. It reduces the viability of ... Homoisoflavonoids from the Bulbs of Muscari latifolium and Their ... --INVALID-LINK-- 2019/12/27 ... ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- 2020/01/01 ... ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- 2019/12/27 ... ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids from the Bulbs of Muscari latifolium and Their ... --INVALID-LINK-- 2019/12/27 ... ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with Preferential Cytotoxicity against Human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with Preferential Cytotoxicity against Human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with Preferential Cytotoxicity against Human ... --INVALID-LINK-- 2019/12/27 ... ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids from the Bulbs of Muscari latifolium and Their ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids from the Bulbs of Muscari latifolium and Their ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell line PANC-1 from the bulbs of Muscari latifolium. ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, respectively. ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ... Homoisoflavonoids with preferential cytotoxicity against human ... --INVALID-LINK-- ... sprengerinin C (2), and 14-hydroxy-sprengerinin C (3), were isolated from the bulbs of Muscari latifolium. Their structures were elucidated by extensive ... It is noteworthy that compound 3 exhibited the most potent cytotoxicity against PANC-1 and A549 cells, with IC50 values of 0.08 and 0.41 μM, ... In addition, the cytotoxic activities of all isolates were evaluated against a panel of five human cancer cell lines. Compound 3 exhibited potent preferential ...This compound: A Comparative Guide for Use as a Reference Standard

For researchers, scientists, and professionals in drug development, the selection of a highly pure and well-characterized reference standard is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of this compound with its close structural analog, Sprengerinin C, to aid in the selection of the most appropriate reference standard for your analytical and biological research needs.

Introduction to this compound

This compound is a C-14 hydroxylated homoisoflavonoid isolated from the bulbs of Muscari latifolium. It has demonstrated potent preferential cytotoxicity against certain human cancer cell lines, particularly PANC-1 (pancreatic cancer) and A549 (lung cancer), with IC50 values of 0.08 and 0.41 μM, respectively. This biological activity makes it a compound of significant interest in cancer research and drug discovery.

Comparison with Sprengerinin C

Sprengerinin C is a closely related homoisoflavonoid, also found in Muscari species, that exhibits antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. The primary structural difference between the two compounds is the presence of a hydroxyl group at the C-14 position in this compound. This seemingly minor structural modification can significantly impact the compound's physicochemical properties and biological activity, making a direct comparison essential for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Sprengerinin C is presented below. These properties are crucial for developing analytical methods and understanding the compounds' behavior in biological systems.

PropertyThis compoundSprengerinin C
Molecular FormulaC30H30O9C30H30O8
Molecular Weight534.56 g/mol 518.56 g/mol
CAS Number1572242-20-41421798-72-9
AppearanceCrystalline solidCrystalline solid
SolubilitySoluble in DMSO, MethanolSoluble in DMSO, Methanol

Purity and Characterization

For use as a reference standard, the purity of the compound is of utmost importance. High-purity (typically ≥98%) this compound and Sprengerinin C are commercially available. The purity is typically determined by High-Performance Liquid Chromatography (HPLC), and the structure is confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A standard protocol for determining the purity of this compound and its alternatives involves reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the reference standard is prepared in methanol or DMSO and serially diluted to create a calibration curve.

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • Analysis: The purity is calculated based on the area of the principal peak relative to the total peak area.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of the reference standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with established data for the compound to confirm its identity.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a chemical reference standard.

G A Obtain Candidate Material B Visual Inspection A->B C Identity Confirmation (NMR, MS) B->C D Purity Assessment (HPLC, LC-MS) C->D E Content Determination (qNMR, Mass Balance) D->E F Hygroscopicity & Stability E->F G Certificate of Analysis F->G G A This compound B Cellular Target(s) A->B C Apoptosis Induction B->C D Cell Cycle Arrest B->D E Caspase Activation C->E H Checkpoint Activation D->H F DNA Fragmentation E->F G Cell Death F->G I Inhibition of Proliferation H->I I->G

Safety Operating Guide

Essential Procedures for the Safe Disposal of 14-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management

The proper disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. For novel or complex organic molecules such as 14-Hydroxy sprengerinin C, where specific disposal protocols may not be readily available, a cautious and systematic approach must be adopted. In the absence of explicit data, such compounds should be treated as hazardous waste to minimize risk.[1][2]

This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon established best practices for laboratory chemical waste management.

I. Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is critical. Since this compound is a novel compound, its full toxicological and ecological properties may be unknown.[1][2] Therefore, it must be handled as a substance with potential hazards.[2]

Key Principles:

  • Assume Hazard: Treat this compound as a hazardous chemical.[1][2]

  • Consult Institutional Policy: Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines. The primary responsibility for proper disposal lies with the principal investigator or researcher.[3]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, gloves, and safety glasses when handling the compound.[1][2]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the collection and disposal of this compound waste.

Step 1: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Solid Waste: Collect solid this compound, contaminated lab consumables (e.g., weighing boats, contaminated gloves), and residues in a designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.[5]

Step 2: Waste Container Selection and Labeling

  • Container Compatibility: Use containers made of a material that will not react with the waste. Plastic is often preferred.[6] The container must be in good condition with a secure, leak-proof cap.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7] The date when waste was first added to the container should also be recorded.[8]

Step 3: Waste Storage

  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][6]

  • Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of spills.[9]

  • Secure Storage: Keep waste containers closed except when adding waste.[7]

Step 4: Arranging for Disposal

  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[8] Contact your institution's EHS or a licensed waste disposal service to arrange for pickup.[6][10]

  • Waste Pickup Request: Submit a waste collection request form as required by your institution.[8]

III. Quantitative Data for General Laboratory Waste Streams

While specific quantitative data for this compound is not available, the following table provides general guidelines for common laboratory waste streams that may be relevant in a broader context.

ParameterGuidelineSource
Aqueous Waste pH for Sewer Disposal Between 5.0 and 12.5[4]
Maximum Quantity for In-Lab Neutralization ≤ 25 mL for strong acids/bases[11]
Maximum Volume of Hazardous Waste in SAA 55 gallons[6]
Maximum Volume of Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[6]

IV. Experimental Protocols Cited

This document refers to standard operating procedures for laboratory chemical waste management. The core experimental protocol is the segregation, containment, and professional disposal of chemical waste, as outlined by institutional EHS guidelines and regulatory bodies. A key cited procedure is the triple rinsing of empty containers that held acutely hazardous waste, where the rinsate must be collected as hazardous waste.[8]

V. Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_assessment Hazard Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal assess Assess Hazards of This compound assume_hazardous Assume Hazardous Due to Unknown Properties assess->assume_hazardous segregate Segregate Waste by Type assume_hazardous->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps container Select Compatible Container solid->container liquid->container sharps->container label_container Label with Contents & 'Hazardous Waste' container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup

Caption: Disposal workflow for this compound.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes request_pickup Request EHS Pickup is_sharp->request_pickup No (Error/Consult EHS) store_saa Store in Satellite Accumulation Area solid_container->store_saa liquid_container->store_saa sharps_container->store_saa store_saa->request_pickup

Caption: Decision tree for waste segregation.

References

Personal protective equipment for handling 14-Hydroxy sprengerinin C

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Due to its potential cytotoxic properties, 14-Hydroxy sprengerinin C must be handled with extreme caution. Assume this compound is hazardous upon contact, inhalation, and ingestion. The following guidelines are critical for ensuring personnel safety and proper disposal.

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is mandatory to mitigate risks associated with this potentially cytotoxic compound.

Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound. This is the minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves. Change gloves every 30-60 minutes or immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the outer gloves.
Eye Protection Safety Goggles & Face ShieldChemical splash goggles in combination with a full-face shield to protect against splashes and aerosols.
Respiratory Protection N95 or Higher RespiratorA fit-tested N95 or higher-level respirator (e.g., PAPR) is required for all procedures that may generate aerosols or fine particles.
Foot Protection Shoe CoversDisposable, fluid-resistant shoe covers must be worn over laboratory shoes.

Operational Plan: Handling and Preparation

All handling of this compound must occur within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated containment isolator (glove box).

Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure the BSC or containment isolator is decontaminated and all necessary supplies are placed inside. This includes all equipment, reagents, and waste containers.

  • Donning PPE: Follow the proper sequence for donning PPE, starting with shoe covers and ending with outer gloves.

  • Weighing: If weighing the solid compound, use a dedicated, enclosed balance within the BSC.

  • Reconstitution: When preparing solutions, use a closed-system drug-transfer device (CSTD) to minimize aerosol generation.

  • Labeling: All containers with this compound must be clearly labeled with "Cytotoxic Hazard" and the compound name.

  • Transport: When moving the compound outside of the BSC, it must be in a sealed, labeled, and shatter-proof secondary container.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerProcedure
Sharps Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste."Needles, syringes, and other contaminated sharps.
Solid Waste Yellow, leak-proof cytotoxic waste container with a lid.Gloves, gowns, shoe covers, bench paper, and other contaminated disposable items.
Liquid Waste Designated, sealed, and labeled "Cytotoxic Liquid Waste" container.Unused solutions and contaminated liquids. Do not pour down the drain.

Emergency Procedures: Spills and Exposures

A cytotoxic spill kit must be readily available in any area where this compound is handled.

Spill Management:

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Secure the area to prevent entry.

  • PPE: Don appropriate PPE from the spill kit, including a respirator.

  • Contain: Use absorbent pads from the spill kit to contain the spill.

  • Clean: Work from the outer edge of the spill inward, using a deactivating agent (if available and compatible) followed by a detergent solution.

  • Dispose: All cleanup materials must be disposed of as cytotoxic waste.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes using an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.

Visual Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in BSC) cluster_disposal Disposal Phase cluster_emergency Emergency Protocol prep_area 1. Prepare BSC/Isolator don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh reconstitute 4. Reconstitute (CSTD) weigh->reconstitute label_transport 5. Label & Transport reconstitute->label_transport segregate_waste 6. Segregate Waste label_transport->segregate_waste dispose 7. Dispose in Labeled Bins segregate_waste->dispose spill Spill Occurs isolate_area Isolate Area spill->isolate_area Isolate & Secure exposure Exposure Event first_aid Administer First Aid exposure->first_aid Immediate Action clean_spill Clean & Decontaminate isolate_area->clean_spill Use Spill Kit dispose_spill_waste Dispose Waste clean_spill->dispose_spill_waste Dispose as Cytotoxic Waste medical_attention Seek Medical Attention first_aid->medical_attention Report & Seek

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.